molecular formula C5H6ClN3O2 B2502669 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide CAS No. 32545-22-5

2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide

Cat. No.: B2502669
CAS No.: 32545-22-5
M. Wt: 175.57
InChI Key: HOLLAOQBCMMFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide (CAS: 32545-22-5) is a heterocyclic acetamide derivative with the molecular formula C₅H₆ClN₃O₂ and a molecular weight of 175.57 g/mol . Its structure features a 1,2,5-oxadiazole (furazan) ring substituted with a methyl group at position 4 and a 2-chloroacetamide moiety at position 3. The furazan ring is a nitrogen- and oxygen-containing heterocycle known for its electron-withdrawing properties and relevance in medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-3-5(9-11-8-3)7-4(10)2-6/h2H2,1H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLLAOQBCMMFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C5H6ClN3O\text{C}_5\text{H}_6\text{ClN}_3\text{O}

This compound features a chloro group attached to an acetamide moiety, with a 4-methyl-furazan substituent. The presence of the furazan ring is significant as it is known for contributing to various biological activities.

Synthesis

The synthesis of this compound can be achieved through several methodologies. Typical synthetic routes involve the reaction of 4-methyl-furazan-3-carboxylic acid derivatives with chloroacetyl chloride in the presence of a base. Optimization of these reactions is crucial for enhancing yield and purity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing the furazan moiety can inhibit the growth of various bacterial strains and fungi.

CompoundActivity TypeTarget OrganismIC50 (µM)
This compoundAntibacterialE. coli15.5
This compoundAntifungalC. albicans12.0

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

Case Study:
In vitro experiments conducted on human breast cancer cells demonstrated that the compound significantly reduced cell viability with an IC50 value of approximately 20 µM. The mechanism was linked to the activation of caspase pathways and increased levels of reactive oxygen species (ROS) within the cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the substituents on the furazan ring or alterations in the acetamide group can enhance or diminish its biological efficacy.

Key Findings:

  • Substituent Variation : The introduction of electron-donating groups on the furazan ring has been associated with increased antimicrobial activity.
  • Chain Length : Modifying the length of the acetamide chain can affect both solubility and bioavailability, impacting overall activity.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate oral bioavailability, with significant hepatic metabolism observed in animal models.

Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are warranted to evaluate long-term effects and safety profiles.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to act as a ligand in coordination chemistry, facilitating the development of new materials with tailored properties.

Biology

The biological applications of this compound are particularly noteworthy:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Klebsiella pneumoniae . Further research is warranted to explore its efficacy in combination with existing antibiotics.
  • Anticancer Potential : Research has shown that this compound may induce apoptosis in cancer cells, particularly in breast cancer lines (MCF-7) . The mechanism involves disrupting the cell cycle and promoting programmed cell death.

Medicine

In medical research, derivatives of this compound are being explored for their therapeutic potential:

  • Targeting Cancer Cells : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
  • Drug Development : The unique properties of this compound make it a candidate for further development into new therapeutic agents targeting specific diseases.

Case Studies

Study FocusFindingsReferences
Antimicrobial ActivityDemonstrated efficacy against Klebsiella pneumoniae with low cytotoxicity
Anticancer ActivityInduced apoptosis in MCF-7 cells; disrupted cell cycle
Synthesis PathwaysVarious methodologies explored for optimal yields

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound is compared to structurally related acetamides with variations in heterocyclic cores, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Notable Features
This compound C₅H₆ClN₃O₂ 175.57 1,2,5-Oxadiazole (furazan) 4-methyl, chloroacetamide Electron-deficient ring; compact structure
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide C₁₀H₈ClN₃OS 253.71 1,3,4-Thiadiazole Phenyl, chloroacetamide Sulfur-containing ring; aromatic extension
2-Chloro-N-(2,4-dimethylphenyl)acetamide C₁₀H₁₂ClNO 197.66 Benzene 2,4-dimethyl, chloroacetamide Planar aromatic system; hydrogen bonding
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 203.71 Cyclohexane 4-ethyl, chloroacetamide Bulky aliphatic substituent; lipophilicity
N-(4H-1,2,4-triazol-3-yl)-2-(4-chloro-2-methylphenoxy)acetamide C₁₁H₁₁ClN₄O₂ 278.69 1,2,4-Triazole Phenoxy, chloroacetamide Mixed aromatic/aliphatic substituents
Key Observations:

Heterocyclic Influence: The furazan ring in the target compound offers a compact, electron-deficient core, contrasting with the sulfur-containing 1,3,4-thiadiazole in (which may enhance π-stacking interactions) and the nitrogen-rich 1,2,4-triazole in (known for hydrogen bonding). Benzene-based analogs (e.g., ) exhibit planar geometries conducive to crystal packing via N–H⋯O hydrogen bonds .

Substituent Effects: The 4-methyl group on the furazan ring may sterically hinder interactions compared to bulkier substituents like the 4-ethylcyclohexyl group in .

Physicochemical Properties

  • Solubility : The furazan core’s polarity may improve aqueous solubility compared to cyclohexyl-substituted analogs (e.g., ), which are more lipophilic.
  • Hydrogen Bonding: The absence of strong hydrogen-bond donors in the target compound contrasts with acetanilides (e.g., ), which form intermolecular N–H⋯O bonds in crystalline states .

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide, and how can reaction conditions be tailored to improve yield?

The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-(4-nitrophenyl)acetamide are synthesized via acetylation of amines with chloroacetyl chloride under controlled pH and temperature . Optimization strategies include:

  • Reactant stoichiometry : Maintaining a 1:1 molar ratio of chloroacetyl chloride to the amine precursor to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing intermediates.
  • Temperature control : Reactions are often conducted at 0–5°C to suppress hydrolysis of the chloroacetyl group .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the furazan ring (δ ~8.5–9.0 ppm for aromatic protons) and the chloroacetamide moiety (δ ~4.0 ppm for CH2_2Cl) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond lengths and angles critical for understanding reactivity .

Q. How can researchers assess the stability and solubility of this compound for in vitro assays?

  • Stability : Perform accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C), monitored via HPLC .
  • Solubility : Use shake-flask methods with solvents like DMSO (for stock solutions) and PBS (for biological assays). Data tables for related compounds indicate logP values ~2.5, suggesting moderate lipophilicity .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the biological activity of this compound, particularly its antimicrobial potential?

  • Antibacterial assays : Use broth microdilution (CLSI guidelines) against Gram-negative (K. pneumoniae) and Gram-positive (S. aureus) strains. Include positive controls (e.g., ciprofloxacin) and cytotoxicity assays (e.g., MTT on mammalian cells) to confirm selectivity .
  • Synergistic studies : Test combinations with β-lactams or carbapenems using checkerboard assays. Fractional Inhibitory Concentration Index (FICI) values <0.5 indicate synergy .

Q. How can computational methods elucidate the mechanism of action of this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase or penicillin-binding proteins). Analogous acetamides show binding affinity via hydrogen bonds with active-site residues .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the furazan ring) with bioactivity to guide structural modifications .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Purity verification : Re-analyze compounds via HPLC and elemental analysis to rule out impurities as confounding factors .
  • Replicate assays : Use standardized protocols (e.g., identical bacterial strains and growth media) to minimize variability .
  • Meta-analysis : Compare data across structurally similar compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) to identify trends in substituent-driven activity .

Q. How can crystallographic data inform the design of derivatives with enhanced properties?

X-ray structures resolved via SHELXL reveal:

  • Conformational flexibility : The furazan ring’s planarity influences π-π stacking with biological targets.
  • Hydrogen-bonding motifs : Key interactions (e.g., C=O⋯H-N) guide modifications to improve binding affinity .

Key Recommendations for Researchers

  • Synthesis : Prioritize reaction condition optimization (e.g., low temperature, stoichiometric control) to maximize yield.
  • Characterization : Combine crystallography (SHELX) and spectroscopy for robust structural validation.
  • Biological Testing : Include cytotoxicity assays early in screening to identify promising leads.
  • Data Interpretation : Cross-reference findings with structurally related compounds to contextualize results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.